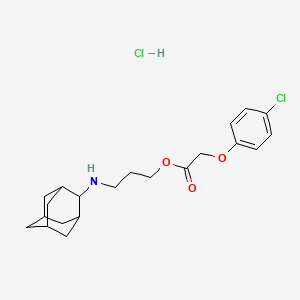

![molecular formula C18H20N2O2 B6068441 5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6068441.png)

5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . It is also the class of compounds containing this ring .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp- or sp2-hybridized carbon atoms .Scientific Research Applications

Medicinal Chemistry

Isoxazoles, such as the one , are a class of compounds that have been extensively studied for their medicinal properties. They are known to exhibit a wide range of biological activities and have been incorporated into drugs that possess analgesic, anti-inflammatory, and anticancer properties . The specific substitutions on the isoxazole ring can significantly alter the compound’s biological activity, making it a valuable scaffold for drug development.

Agriculture

In the agricultural sector, isoxazole derivatives can play a role in the development of new pesticides and herbicides. Their structural diversity allows for the synthesis of compounds that can target a variety of pests and weeds, potentially leading to more effective and environmentally friendly agricultural chemicals .

Material Science

The unique properties of isoxazoles can be exploited in material science, particularly in the creation of novel polymers and coatings. The reactivity of the isoxazole ring can lead to materials with improved thermal stability, mechanical strength, and chemical resistance .

Environmental Science

Isoxazole compounds can be used in environmental science to develop sensors and indicators for pollutants. Their chemical reactivity can be tailored to detect specific environmental contaminants, aiding in monitoring and remediation efforts .

Biochemistry

In biochemistry, isoxazole derivatives can be used as probes to study biological processes. They can be designed to interact with enzymes, receptors, or other proteins, providing insights into their function and aiding in the discovery of new therapeutic targets .

Pharmacology

The pharmacological applications of isoxazole derivatives are vast. They can serve as lead compounds in the development of new medications, with the potential to treat a variety of diseases due to their modifiable pharmacokinetic and pharmacodynamic profiles .

Future Directions

Mechanism of Action

Target of Action

It binds to biological targets based on their chemical diversity .

Mode of Action

Isoxazole compounds generally interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Isoxazole derivatives are known to impact a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and immunosuppressant effects .

properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[2-(3-methylphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-4-2-5-14(10-12)16-6-3-9-20(16)18(21)15-11-17(22-19-15)13-7-8-13/h2,4-5,10-11,13,16H,3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUYNNWZIZUVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCN2C(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)

![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)

![dimethyl 5-{[5-(4-chlorophenyl)-2-furoyl]amino}isophthalate](/img/structure/B6068398.png)

![N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide](/img/structure/B6068405.png)

![3-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6068413.png)

![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)

![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-piperidinone](/img/structure/B6068430.png)

![(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6068446.png)